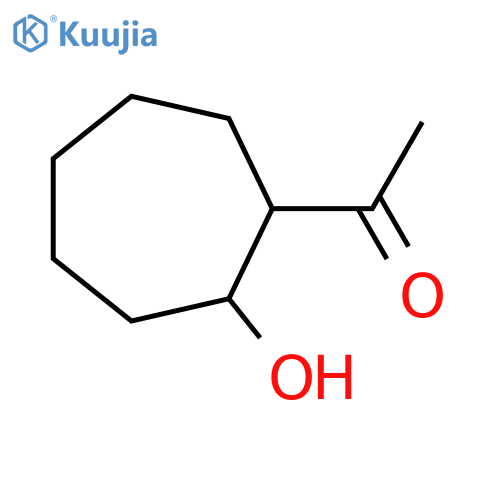Cas no 2172600-14-3 (1-(2-hydroxycycloheptyl)ethan-1-one)

1-(2-hydroxycycloheptyl)ethan-1-one 化学的及び物理的性質
名前と識別子
-
- 1-(2-hydroxycycloheptyl)ethan-1-one
- 2172600-14-3
- EN300-1626325
-
- インチ: 1S/C9H16O2/c1-7(10)8-5-3-2-4-6-9(8)11/h8-9,11H,2-6H2,1H3
- InChIKey: QPFQTVJJTCTXTH-UHFFFAOYSA-N
- SMILES: OC1CCCCCC1C(C)=O
計算された属性
- 精确分子量: 156.115029749g/mol
- 同位素质量: 156.115029749g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 11
- 回転可能化学結合数: 1
- 複雑さ: 143
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.8
- トポロジー分子極性表面積: 37.3Ų
1-(2-hydroxycycloheptyl)ethan-1-one Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1626325-0.5g |
1-(2-hydroxycycloheptyl)ethan-1-one |
2172600-14-3 | 0.5g |
$1180.0 | 2023-05-26 | ||
| Enamine | EN300-1626325-0.25g |
1-(2-hydroxycycloheptyl)ethan-1-one |
2172600-14-3 | 0.25g |
$1131.0 | 2023-05-26 | ||
| Enamine | EN300-1626325-2500mg |
1-(2-hydroxycycloheptyl)ethan-1-one |
2172600-14-3 | 2500mg |
$1791.0 | 2023-09-22 | ||
| Enamine | EN300-1626325-5000mg |
1-(2-hydroxycycloheptyl)ethan-1-one |
2172600-14-3 | 5000mg |
$2650.0 | 2023-09-22 | ||
| Enamine | EN300-1626325-5.0g |
1-(2-hydroxycycloheptyl)ethan-1-one |
2172600-14-3 | 5g |
$3562.0 | 2023-05-26 | ||
| Enamine | EN300-1626325-2.5g |
1-(2-hydroxycycloheptyl)ethan-1-one |
2172600-14-3 | 2.5g |
$2408.0 | 2023-05-26 | ||
| Enamine | EN300-1626325-10.0g |
1-(2-hydroxycycloheptyl)ethan-1-one |
2172600-14-3 | 10g |
$5283.0 | 2023-05-26 | ||
| Enamine | EN300-1626325-0.05g |
1-(2-hydroxycycloheptyl)ethan-1-one |
2172600-14-3 | 0.05g |
$1032.0 | 2023-05-26 | ||
| Enamine | EN300-1626325-0.1g |
1-(2-hydroxycycloheptyl)ethan-1-one |
2172600-14-3 | 0.1g |
$1081.0 | 2023-05-26 | ||
| Enamine | EN300-1626325-1.0g |
1-(2-hydroxycycloheptyl)ethan-1-one |
2172600-14-3 | 1g |
$1229.0 | 2023-05-26 |
1-(2-hydroxycycloheptyl)ethan-1-one 関連文献
-
1. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
4. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
1-(2-hydroxycycloheptyl)ethan-1-oneに関する追加情報
Introduction to 1-(2-hydroxycycloheptyl)ethan-1-one (CAS No. 2172600-14-3)
1-(2-hydroxycycloheptyl)ethan-1-one, identified by the Chemical Abstracts Service Number (CAS No.) 2172600-14-3, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, characterized by its cycloheptyl and hydroxyl functional groups, has garnered attention due to its potential applications in drug development and molecular medicine. The structural uniqueness of 1-(2-hydroxycycloheptyl)ethan-1-one lies in its ability to interact with biological targets in a manner that distinguishes it from more conventional organic compounds.
The nomenclature of this compound follows the IUPAC (International Union of Pure and Applied Chemistry) rules, ensuring clarity and precision in chemical communication. The prefix "1-" indicates the position of the ethanone group, while "2-hydroxycycloheptyl" specifies the substitution pattern on the cycloalkane ring. This systematic naming reflects the compound's complexity and highlights its relevance in synthetic organic chemistry.
In recent years, 1-(2-hydroxycycloheptyl)ethan-1-one has been explored for its pharmacological properties. Research has indicated that this compound may exhibit bioactivity due to its structural features, which include a hydroxyl moiety capable of hydrogen bonding and a cycloalkyl group that can influence metabolic pathways. Such characteristics make it a promising candidate for further investigation in medicinal chemistry.
One of the most intriguing aspects of 1-(2-hydroxycycloheptyl)ethan-1-one is its potential role in modulating enzyme activity. Studies have suggested that the hydroxyl group may interact with active sites of enzymes, thereby altering their function. This interaction could be exploited to develop novel therapeutic agents targeting specific enzymatic pathways involved in diseases such as cancer, inflammation, and neurodegeneration. The cycloheptyl ring, on the other hand, may contribute to the compound's solubility and bioavailability, making it more suitable for systemic administration.
The synthesis of 1-(2-hydroxycycloheptyl)ethan-1-one presents an interesting challenge for organic chemists. Traditional synthetic routes often involve multi-step processes requiring careful control of reaction conditions to achieve high yields and purity. Advances in catalytic methods and green chemistry have provided new avenues for optimizing these synthetic pathways. For instance, transition metal-catalyzed reactions have shown promise in constructing complex cyclic structures efficiently.
Recent advancements in computational chemistry have also played a crucial role in understanding the behavior of 1-(2-hydroxycycloheptyl)ethan-1-one at the molecular level. Molecular modeling techniques allow researchers to predict how this compound might interact with biological targets, providing insights into its potential pharmacological effects. These computational studies complement experimental approaches by offering a rapid and cost-effective way to screen for promising drug candidates.
In addition to its pharmacological potential, 1-(2-hydroxycycloheptyl)ethan-1-one may find applications in materials science and industrial chemistry. Its unique structural features make it a valuable building block for synthesizing more complex molecules with tailored properties. For example, derivatives of this compound could be used to develop novel polymers or liquid crystals with enhanced performance characteristics.
The future of research on 1-(2-hydroxycycloheptyl)ethan-1-one looks promising, with ongoing studies aimed at elucidating its mechanisms of action and exploring new synthetic methodologies. Collaborative efforts between academic institutions and pharmaceutical companies are likely to accelerate progress in this field. As our understanding of this compound grows, so too will its potential applications across multiple domains of science and technology.
In conclusion, 1-(2-hydroxycycloheptyl)ethan-1-one (CAS No. 2172600-14-3) represents a fascinating subject of study with significant implications for pharmaceutical chemistry and beyond. Its unique structure, combined with its potential bioactivity, makes it a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new insights into this compound's properties and applications, it is poised to play an increasingly important role in scientific innovation.
2172600-14-3 (1-(2-hydroxycycloheptyl)ethan-1-one) Related Products
- 1030440-13-1(5-Bromo-2-(2-methoxyethoxy)-N,N-dimethylbenzamide)
- 2089314-91-8(4,6-Dibromo-1H-pyrrolo[3,2-c]pyridine)
- 1629673-00-2(2-Bromo-1-(5-methoxypyridin-3-yl)ethan-1-one hydrobromide)
- 1806876-97-0(5-(Difluoromethyl)-2-fluoro-3-iodopyridine-4-acetic acid)
- 1804462-20-1(Methyl 2-chloro-5-(difluoromethyl)-3-hydroxypyridine-4-acetate)
- 1601291-41-1(4-Bromo-6-(2-ethoxyphenyl)pyrimidine)
- 1418112-83-0(3-Methylazetidine-1-sulfonamide)
- 185423-00-1(Benzyl 2,6-dichloro-3-hydroxyisonicotinate)
- 1805508-63-7(2,5-Bis(trifluoromethyl)-3-bromobenzyl chloride)
- 895244-96-9(2-Chloro-N-(cyclohexylmethyl)-N-methylacetamide)




